

Introduction: The Structural Significance of a Polysubstituted Aniline

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Compound of Interest

Compound Name: *4-Bromo-3,5-difluoro-2-iodoaniline*

Cat. No.: *B1380953*

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4-Bromo-3,5-difluoro-2-iodoaniline is a highly functionalized aromatic compound. As a polysubstituted aniline, it serves as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1][2] The precise arrangement of four distinct substituents—an amine, two fluorines, a bromine, and an iodine—on the benzene ring imparts unique chemical reactivity and potential biological activity. Accurate structural elucidation is therefore not merely a procedural step but a fundamental requirement for its application in advanced synthesis.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the core spectroscopic techniques used to characterize **4-Bromo-3,5-difluoro-2-iodoaniline**: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple listing of data, focusing instead on the causal relationships between the molecular structure and the resulting spectral output. This approach is designed to provide a self-validating framework for researchers to confidently identify and utilize this versatile chemical intermediate.

Molecular Structure and Spectroscopic Expectations

The substitution pattern dictates the entire spectroscopic profile of the molecule. The electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms create a complex electronic environment, influencing chemical shifts and vibrational frequencies. The single

aromatic proton (H-6) is uniquely positioned, flanked by the amino and a fluorine group, which will lead to distinct couplings in the NMR spectra.

Caption: Molecular structure of **4-Bromo-3,5-difluoro-2-iodoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.[1] For this molecule, ^1H , ^{13}C , and ^{19}F NMR are all essential for unambiguous characterization.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the single aromatic proton.

- **Amine Protons (-NH₂):** These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but is generally expected in the range of 4.0-5.0 ppm. The broadness arises from quadrupole broadening from the ^{14}N nucleus and potential hydrogen exchange.
- **Aromatic Proton (H-6):** There is only one proton on the aromatic ring. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (at C-3 and C-5, which are four bonds away, a ^4J HF coupling). The chemical shift will be influenced by the ortho-amino group (shielding) and the meta-substituents. A chemical shift in the range of 6.5-7.5 ppm is anticipated.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-NH ₂	4.0 - 5.0	Broad Singlet	-
Ar-H	6.5 - 7.5	Triplet (t)	^4J H-F \approx 2-4 Hz

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

- C-1 (C-NH₂): This carbon will be significantly shielded by the amino group and is expected around 145-150 ppm.
- C-2 (C-I): The iodine atom has a strong shielding effect (heavy atom effect), shifting this carbon's signal upfield to approximately 90-95 ppm.
- C-3 & C-5 (C-F): These carbons are directly bonded to fluorine, resulting in a large downfield shift and a large one-bond carbon-fluorine coupling (¹J C-F). They are expected to appear as a doublet in the range of 150-160 ppm.
- C-4 (C-Br): The carbon bearing the bromine atom will appear around 110-115 ppm.
- C-6 (C-H): This carbon will be coupled to its attached proton and the nearby fluorine atoms, appearing as a complex multiplet around 115-120 ppm.

Carbon	Predicted Chemical Shift (δ, ppm)	Expected Multiplicity (due to C-F coupling)
C-1	145 - 150	Triplet (² J C-F)
C-2	90 - 95	Triplet (³ J C-F)
C-3	150 - 160	Doublet (¹ J C-F)
C-4	110 - 115	Triplet (² J C-F)
C-5	150 - 160	Doublet (¹ J C-F)
C-6	115 - 120	Doublet of doublets (³ J C-F)

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.^{[3][4]}

- Fluorine Atoms (F-3 & F-5): The two fluorine atoms are chemically equivalent due to the molecule's symmetry. They will appear as a single signal. This signal is expected to be a doublet due to coupling with the single aromatic proton (H-6) over four bonds (⁴J F-H). The

chemical shift for fluorine on an aromatic ring is typically in the range of -90 to -130 ppm relative to CFCl_3 .

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Ar-F	-90 to -130	Doublet (d)	$^4J_{\text{F-H}} \approx 2\text{-}4\text{ Hz}$

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh ~10-20 mg of **4-Bromo-3,5-difluoro-2-iodoaniline**. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$) in a standard 5 mm NMR tube. Chloroform-d (CDCl_3) is often a good first choice for its ability to dissolve a wide range of organic compounds.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ^1H , ^{13}C , and ^{19}F nuclei.
- **Data Acquisition:**
 - ^1H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire a proton-coupled ^{19}F spectrum to observe the F-H coupling. A simple one-pulse experiment is sufficient, typically requiring only 8-16 scans due to the high sensitivity of the ^{19}F nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.^[1] The spectrum of **4-Bromo-3,5-difluoro-2-iodoaniline** will be characterized by vibrations of the amine group and the various carbon-halogen bonds.

- N-H Stretching: The primary amine will show two distinct absorption bands in the region of 3300-3500 cm^{-1} , corresponding to the asymmetric and symmetric stretching vibrations.[5]
- Aromatic C=C Stretching: Multiple sharp peaks between 1450-1600 cm^{-1} are characteristic of the aromatic ring.
- C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm^{-1} region.[5]
- C-F Stretching: Strong absorptions in the 1100-1300 cm^{-1} range are indicative of the C-F bonds.
- C-Br and C-I Stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm^{-1} .

Vibrational Mode	Expected Frequency Range (cm^{-1})	Intensity
N-H Asymmetric & Symmetric Stretch	3300 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Weak-Medium
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
C-N Stretch	1250 - 1350	Medium
C-F Stretch	1100 - 1300	Strong
C-Br Stretch	500 - 650	Medium
C-I Stretch	480 - 600	Medium

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[6][7]

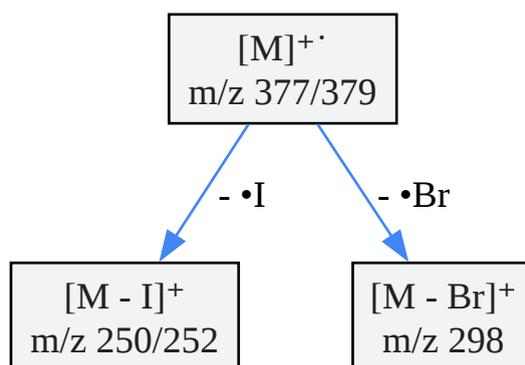
- Molecular Ion (M^+): The molecular weight of **4-Bromo-3,5-difluoro-2-iodoaniline** ($\text{C}_6\text{H}_3\text{BrF}_2\text{IN}$) is approximately 376.84 g/mol . The mass spectrum will show a characteristic

molecular ion cluster.

- **Isotopic Pattern:** Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. This will result in two peaks of almost equal intensity for the molecular ion (M^+ and M^{+2}) and any fragment containing bromine. This distinctive pattern is a powerful diagnostic tool.
- **Fragmentation:** Electron impact (EI) ionization is expected to induce fragmentation. The weakest bond, the C-I bond, is likely to cleave first.

Key Fragmentation Pathways:

- **Loss of Iodine:** The most probable initial fragmentation is the loss of an iodine radical ($\cdot\text{I}$, mass 127) to form a stable cation at $m/z \approx 250/252$.
- **Loss of Bromine:** Loss of a bromine radical ($\cdot\text{Br}$, mass 79/81) from the molecular ion is also possible, leading to a fragment at $m/z \approx 298$.
- **Subsequent Fragmentations:** Further fragmentation of the $[\text{M}-\text{I}]^+$ ion could involve the loss of HCN or other small neutral molecules.

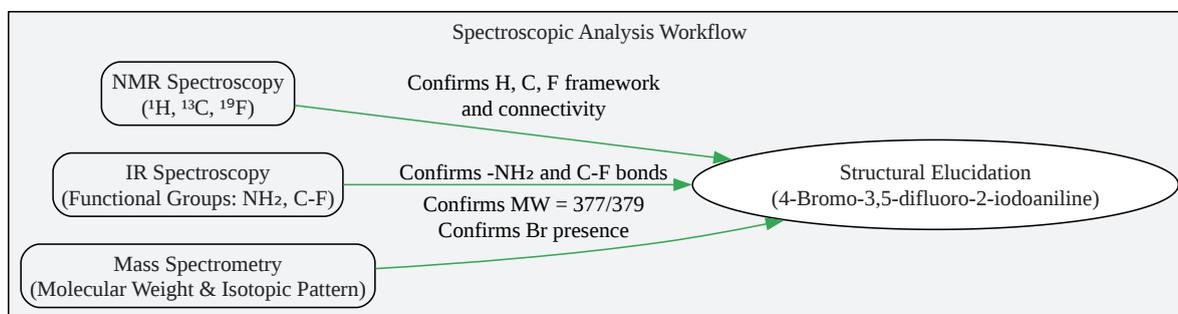


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Caption: Predicted major fragmentation pathways for **4-Bromo-3,5-difluoro-2-iodoaniline** in EI-MS.

Integrated Spectroscopic Analysis Workflow

The definitive identification of **4-Bromo-3,5-difluoro-2-iodoaniline** relies on the synergistic use of all these techniques. No single method provides the complete picture, but together they form a self-validating analytical system.



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Caption: Integrated workflow for the structural elucidation of the target molecule.

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